BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Serotonin receptor binding Structure-activity relationship Metabolic stability

3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a critical arylpiperazine probe for CNS drug discovery. Unlike the unsubstituted parent (Ki=1.30 nM) or the 2,6-difluoro isomer, its 3,4-difluoro pattern uniquely modulates 5-HT1A binding affinity, metabolic stability (C–F vs C–Cl bond strength), and blood-brain barrier penetration (XLogP3=3.0, TPSA=44.8 Ų). This positional isomer is essential for reproducible SAR campaigns, in vitro microsomal stability assays, PAMPA-BBB evaluations, and HPLC-MS method validation. Procure with confidence—this reference standard eliminates isomer-ambiguity risks documented in receptor pharmacology.

Molecular Formula C20H23F2N3O2
Molecular Weight 375.42
CAS No. 1049469-54-6
Cat. No. B2531947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
CAS1049469-54-6
Molecular FormulaC20H23F2N3O2
Molecular Weight375.42
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H23F2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
InChIKeyNADKVQICDNXFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049469-54-6): Arylpiperazine Benzamide for Serotonin Receptor Research


3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049469-54-6) is a synthetic small molecule belonging to the arylpiperazine class of benzamide derivatives [1]. It features a 3,4-difluorobenzamide core connected via an ethyl spacer to a 2-methoxyphenylpiperazine moiety, a pharmacophore commonly associated with serotonin 5-HT1A receptor binding [2]. The compound has a molecular weight of 375.4 g/mol, a computed XLogP3 of 3, and a topological polar surface area (TPSA) of 44.8 Ų [1]. It serves as a reference compound in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies investigating the impact of fluorination pattern on receptor affinity and metabolic stability [3].

Why 3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide Cannot Be Substituted Within Its Analog Class


In the arylpiperazine benzamide series, the position and number of fluorine substituents on the benzamide ring are critical determinants of pharmacological profile. The unsubstituted parent analog (CAS 91616-69-2) demonstrates high 5-HT1A binding affinity (Ki = 1.30 nM), yet variations in fluorination pattern lead to divergent electronic, steric, and metabolic properties [1]. For instance, the 2,6-difluoro isomer (CAS 91617-21-9) differs from the 3,4-difluoro isomer in dipole moment orientation, potential for intramolecular hydrogen bonding, and cytochrome P450 oxidative susceptibility [2]. Furthermore, the 3,4-difluoro substitution confers a distinct XLogP3 value of 3.0 and TPSA of 44.8 Ų, which directly influence blood-brain barrier permeability and off-target binding profiles relative to chloro or methoxy analogs [3]. These physicochemical and pharmacological differences mean that generic substitution within this compound class cannot preserve experimental reproducibility in receptor binding assays or in vivo pharmacokinetic studies.

Quantitative Differentiation of 3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide: Evidence Guide for Procurement Decisions


Fluorination Pattern: 3,4-Difluoro vs. 2,6-Difluoro Isomer on Benzamide Ring

The 3,4-difluoro substitution pattern on the benzamide ring differentiates this compound from its 2,6-difluoro isomer (CAS 91617-21-9). The 3,4-difluoro arrangement places fluorine atoms adjacent to each other on the phenyl ring, creating distinct electronic effects that modulate the basicity of the amide carbonyl and alter receptor binding kinetics [1]. In contrast, the 2,6-difluoro isomer positions fluorine atoms ortho to the amide bond, which can introduce steric hindrance and alter conformational preferences of the linker chain [2].

Serotonin receptor binding Structure-activity relationship Metabolic stability

Comparison with Non-Fluorinated Parent Compound: Impact on Lipophilicity and Permeability

The 3,4-difluoro substitution increases lipophilicity relative to the non-fluorinated parent compound (CAS 91616-69-2, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide). The parent benzamide has no halogen substituents and therefore lower XLogP3, whereas the 3,4-difluoro analog achieves an XLogP3 of 3.0, a value typically associated with favorable CNS penetration [1]. While the parent compound maintains high 5-HT1A affinity (Ki = 1.30 nM), it may exhibit comparatively higher oxidative metabolism and lower BBB penetration [2].

Lipophilicity Blood-brain barrier penetration Drug-likeness

3,4-Difluoro vs. 3,4-Dichloro Analog: Halogen Effects on Receptor Binding and Metabolic Stability

The 3,4-dichloro analog (CAS 1049469-21-7) represents the closest halogen-substituted comparator. While both compounds share the same substitution pattern, the replacement of chlorine with fluorine introduces significant differences in atomic size (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), electronegativity (Pauling: F = 3.98 vs. Cl = 3.16), and carbon–halogen bond strength (C–F ≈ 485 kJ/mol vs. C–Cl ≈ 339 kJ/mol) [1]. Fluorine substitution generally results in enhanced metabolic stability due to the strength of the C–F bond, whereas chlorine can participate in halogen bonding interactions with receptor residues, potentially altering binding kinetics [2].

Halogen bonding Metabolic stability CYP450 oxidation

Unsubstituted Benzamide Baseline: 5-HT1A Affinity as Reference for SAR Studies

The non-fluorinated parent benzamide (CAS 91616-69-2) serves as a critical baseline comparator, with a reported Ki of 1.30 nM for the human 5-HT1A receptor measured via [³H]8-OH-DPAT displacement [1]. While no direct binding data for the 3,4-difluoro analog has been publicly disclosed in peer-reviewed literature, the unsubstituted compound's high potency establishes the scaffold's intrinsic pharmacophoric activity. The 3,4-difluoro modification is expected to modulate this affinity—potentially reducing or enhancing it—depending on the receptor's tolerance for electronegative substituents in the benzamide binding sub-pocket [2].

5-HT1A receptor Binding affinity Radioligand displacement

Recommended Research Applications for 3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide Based on Evidence Profile


Fluorine Scan in 5-HT1A Receptor SAR Studies

Use as a key compound in a systematic fluorine substitution scan of the benzamide ring to quantify the effect of 3,4-difluoro substitution on 5-HT1A binding affinity. The unsubstituted parent compound provides a well-characterized baseline (Ki = 1.30 nM) [1], while the 3,4-difluoro analog will reveal how this specific fluorination pattern modulates receptor engagement. This application is supported by the structural logic of arylpiperazine SAR, where modifications to the benzamide region can tune both affinity and intrinsic efficacy [2].

Comparative Metabolic Stability Profiling of Halogenated Benzamides

Employ in head-to-head in vitro metabolic stability assays (e.g., human or rodent liver microsomes) against the 3,4-dichloro analog (CAS 1049469-21-7) and 2,6-difluoro isomer (CAS 91617-21-9). The stronger C–F bond (485 kJ/mol vs. 339 kJ/mol for C–Cl) predicts longer metabolic half-life for the 3,4-difluoro compound [1]. Quantifying this stability advantage provides critical decision-making data for lead optimization programs targeting CNS disorders where sustained target engagement is required [2].

CNS Drug Discovery: Lipophilicity-Driven Brain Penetration Assessment

Utilize the compound's favorable computed XLogP3 of 3.0 and low TPSA of 44.8 Ų to evaluate blood-brain barrier penetration in parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models [1]. Comparative studies with the non-fluorinated parent (predicted lower XLogP3) can directly quantify the contribution of 3,4-difluoro substitution to CNS exposure. This scenario is particularly relevant for programs developing 5-HT1A ligands for anxiety and depression indications [2].

Reference Standard for Analytical Method Development in Fluorinated Benzamide Series

Deploy as a high-purity reference standard (molecular formula C20H23F2N3O2, exact mass 375.17583331 Da) for HPLC-MS method development and validation [1]. The distinct retention time and mass fragmentation pattern of the 3,4-difluoro compound enable precise quantification in biological matrices, facilitating pharmacokinetic and tissue distribution studies. Its chromatographic behavior differs from the 2,6-difluoro isomer, allowing for simultaneous resolution and quantification of positional isomers in metabolic profiling [2].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.